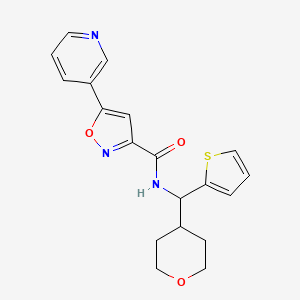
5-(pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)isoxazole-3-carboxamide is a novel isoxazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
- Molecular Formula : C19H19N3O3S
- Molecular Weight : 369.4 g/mol
- CAS Number : 2309751-16-2
Structure
The structure of the compound includes a pyridine ring, a tetrahydropyran moiety, and a thiophene group, contributing to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that isoxazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown cytotoxic effects on various cancer cell lines. A study evaluated the cytotoxicity of several isoxazole derivatives, revealing that some compounds induced apoptosis in HL-60 cells by modulating the expression of key genes involved in cell cycle regulation and apoptosis.
Table 1: Cytotoxic Activity of Isoxazole Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Isoxazole 3 | 86 | Induces apoptosis via Bcl-2 downregulation |
| Isoxazole 6 | 755 | Promotes cell cycle arrest |
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic pathways. For example, isoxazoles have been reported to inhibit phospholipase A(2), which plays a crucial role in inflammatory responses. The inhibition of such enzymes can lead to therapeutic applications in managing inflammation and related diseases.
Neuroprotective Effects
Further investigations into isoxazole derivatives have uncovered neuroprotective properties. A particular study highlighted that certain isoxazoles could protect neuronal cells from oxidative stress-induced damage, potentially offering new avenues for treating neurodegenerative diseases.
Study on Isoxazole Derivatives
A notable case study involved the synthesis and evaluation of new isoxazole derivatives, including the compound . The research focused on their ability to inhibit cancer cell proliferation and their effects on apoptosis-related gene expression. The findings suggested that these compounds could serve as lead candidates for further development in cancer therapeutics.
Pharmacokinetics and Toxicology
Another critical aspect of evaluating the biological activity of this compound involves its pharmacokinetic profile and toxicity assessments. Preliminary results indicate favorable absorption and distribution characteristics, with low toxicity levels observed in animal models.
Propiedades
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-19(15-11-16(25-22-15)14-3-1-7-20-12-14)21-18(17-4-2-10-26-17)13-5-8-24-9-6-13/h1-4,7,10-13,18H,5-6,8-9H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKLOCZFHLGSHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













